1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-12-10-16(11-13-18)14-28-20-9-5-4-8-19(20)23(30)29(24(28)31)15-21-26-22(27-32-21)17-6-2-1-3-7-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXOJGBJRLICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential as an antimicrobial and anticancer agent. The structural modifications in quinazoline derivatives often enhance their pharmacological properties, making them suitable candidates for drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.9 g/mol. The compound features a quinazoline core substituted with a chlorobenzyl group and an oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 894928-69-9 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various quinazoline derivatives, including those similar to our compound of interest. According to research findings, compounds with quinazoline structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing oxadiazole rings have shown enhanced potency.
- Mechanism of Action : Quinazoline derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition can lead to cell death in susceptible bacterial strains .
- Activity Spectrum : In a comparative study, several quinazoline derivatives demonstrated moderate to high efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance:
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored extensively. Compounds similar to this compound have been synthesized and tested for their antiproliferative effects on various cancer cell lines.
- In Vitro Studies : A recent study highlighted the antiproliferative activity of quinazoline derivatives against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and others. The results indicated that certain substitutions at the phenyl group significantly enhanced activity:
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells through various pathways, including the inhibition of kinases involved in cell cycle regulation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Antimicrobial Agents : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties using the agar well diffusion method. The study found that specific substitutions led to increased antibacterial activity compared to standard drugs .
- Anticancer Activity Evaluation : Another investigation focused on the structural activity relationship (SAR) among various quinazoline compounds. It was discovered that modifications at specific positions on the quinazoline ring could significantly alter their effectiveness against different cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. Specifically, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and tested against various bacterial strains:
- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism helps combat antibiotic resistance by targeting specific bacterial functions.
- Efficacy : In a study evaluating the antibacterial activity of synthesized quinazoline derivatives, certain compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .
Anticancer Properties
Quinazoline derivatives are also recognized for their anticancer properties:
- Cell Line Studies : Compounds similar to 1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline have been tested on various cancer cell lines. They exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Research Findings : A review indicated that quinazolinone derivatives could inhibit the growth of cancer cells by targeting multiple pathways involved in tumor progression . For example, some compounds demonstrated high activity against specific cancer cell lines associated with breast and lung cancers.
Other Biological Activities
Beyond antimicrobial and anticancer effects, derivatives of this compound have shown promise in other areas:
- Anti-inflammatory Activity : Some studies suggest that quinazoline derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- MAO Inhibition : Certain quinazoline compounds have been identified as monoamine oxidase (MAO) inhibitors, which could be beneficial in treating mood disorders by increasing levels of neurotransmitters like serotonin and dopamine .
Case Studies
Several case studies illustrate the applications of this compound:
- Antibacterial Study : A series of quinazoline derivatives were synthesized and evaluated for their antibacterial properties using the Agar well diffusion method. Compounds exhibited varying degrees of activity against different bacterial strains, with some showing broad-spectrum efficacy .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives effectively inhibited cell proliferation and induced apoptosis. These findings support further exploration into their therapeutic potential in oncology .
- Inflammation Models : Animal models have been utilized to assess the anti-inflammatory effects of these compounds. Results indicated a reduction in inflammatory markers following treatment with specific quinazoline derivatives .
Chemical Reactions Analysis
Step 1: Quinazoline Core Formation
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Anthranilic acid is often a starting material for quinazoline synthesis .
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N-alkylation with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) forms intermediates like 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) .
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Hydrazinolysis or nucleophilic substitution may introduce functional groups for further modification.
Step 2: Oxadiazole Moiety Incorporation
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Oxadiazole rings are typically synthesized via cyclization of amidoximes or nitrile oxides.
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Coupling reactions (e.g., Suzuki or Ullmann) may link the oxadiazole to the quinazoline core.
Step 3: Chlorobenzyl Substitution
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Alkylation or arylation reactions (e.g., using chlorobenzyl halides) introduce the 4-chlorobenzyl group at the quinazoline’s nitrogen .
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Microwave-assisted synthesis or reflux in organic solvents (e.g., THF) may optimize yields.
Key Chemical Reactions
The compound’s reactivity stems from its heterocyclic rings and substituents:
Hydrolysis
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Oxadiazole ring cleavage : Hydrolysis under acidic/basic conditions may break the oxadiazole ring, forming amide or carbonyl derivatives.
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Quinazoline hydrolysis : The quinazoline-2,4-dione core can undergo hydrolysis to yield carboxylic acids or amides under harsh conditions .
Alkylation/Nucleophilic Substitution
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Chlorobenzyl group : The chlorobenzyl substituent may participate in nucleophilic aromatic substitution, depending on the activating/deactivating effects of chlorine.
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Oxadiazole reactivity : The oxadiazole’s electrophilic carbon may undergo substitution with nucleophiles (e.g., amines, alkoxides).
Cyclization Reactions
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Intramolecular cyclization : Analogous compounds undergo cyclization to form fused heterocycles (e.g., quinolinoquinazolinones) .
Redox Reactions
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Oxidation : The thiophene or phenyl rings may oxidize under strong oxidizing agents (e.g., peracetic acid).
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Reduction : The quinazoline’s carbonyl groups could be reduced to alcohols using reagents like NaBH₄ .
Reaction Conditions and Analytical Methods
Biological Interactions
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Enzyme inhibition : Quinazoline derivatives often target kinases or bacterial enzymes (e.g., gyrase, topoisomerase IV) .
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Antimicrobial activity : Analogous compounds show moderate activity against Gram-positive/Gram-negative bacteria, likely via DNA gyrase inhibition .
Reactivity Trends
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Substituent effects : The 4-chlorobenzyl group introduces electron-withdrawing effects, stabilizing intermediates in reactions.
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Oxadiazole’s electronic influence : The oxadiazole’s electron-deficient nature may direct regioselectivity in substitution reactions.
Stability and Solubility
Comparison with Similar Compounds
Oxadiazole-Containing Derivatives
- Quinazolinone-1,3,4-oxadiazole Conjugates (): These derivatives feature a 1,3,4-oxadiazole ring instead of the 1,2,4-oxadiazole in the target compound. The isomerism impacts bioactivity; 1,3,4-oxadiazoles are more rigid and exhibit stronger cytotoxic effects against cancer cell lines (e.g., IC₅₀ values < 10 µM), whereas 1,2,4-oxadiazoles may offer better metabolic stability .
- 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Replacing the quinazoline core with a thienopyrimidine-dione scaffold alters electronic properties and binding interactions. These compounds demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli), suggesting that the target compound’s quinazoline core may prioritize different biological targets .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Lipophilicity : The 4-chlorobenzyl group in the target compound likely increases logP compared to glycosylated derivatives, favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how can intermediates be characterized?
- Methodology : The quinazoline-2,4-dione core can be synthesized via cyclization of hydrazinoquinazolinones with appropriate donors (e.g., acetylacetone or arylhydrazines) . For the 1,2,4-oxadiazole moiety, a two-step process involving thiosemicarbazide intermediates and sodium hydroxide reflux is recommended . Characterization should include IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons δ 7.2–8.1 ppm, methylene bridges δ 4.5–5.0 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key for verifying substituent positions (e.g., 4-chlorobenzyl vs. phenyloxadiazole groups) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈ClN₃O₃).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What biological activities are associated with quinazoline-2,4-dione derivatives, and how do structural motifs influence activity?
- Methodology : Quinazolinones are linked to antifungal (e.g., fluquinconazole) and pesticidal activities . The 1,2,4-oxadiazole group enhances bioavailability and target binding via π-π stacking. Activity assays should include enzyme inhibition studies (e.g., CYP450 isoforms) and cytotoxicity profiling against relevant cell lines .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or target interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like fungal lanosterol 14α-demethylase (PDB ID: 3LD6). Focus on interactions between the oxadiazole ring and heme iron .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets across studies using tools like RevMan, adjusting for variables (e.g., assay conditions, purity thresholds) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate contributing factors .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodology :
- HPLC-MS/MS : Monitor reaction mixtures for impurities (e.g., hydrolyzed oxadiazole intermediates).
- Process Optimization : Adjust reaction media (e.g., PEG-400 with Bleaching Earth Clay catalyst) to suppress side reactions .
Q. What role does the 1,2,4-oxadiazole moiety play in the compound’s pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
